8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput screening and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield simpler spirocyclic compounds.
Scientific Research Applications
8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane: Known for its inhibitory effects on permeability transition pores.
1,6,9-Tri-oxaspiro[4.5]decane: Studied for its bioactivity and potential as an antibiotic.
Uniqueness
8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic core with a quinoline and tosyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
8-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-2-5-18(6-3-16)31(27,28)21-15-25-20-7-4-17(24)14-19(20)22(21)26-10-8-23(9-11-26)29-12-13-30-23/h2-7,14-15H,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNNLPGKIOZEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.